GDP366

Description

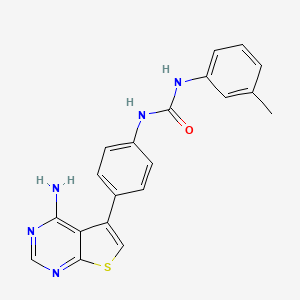

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSUJUOJJJCWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GDP366

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDP366 is a novel small-molecule compound demonstrating significant potential as an anti-cancer therapeutic. Its primary mechanism of action involves the dual inhibition of two key oncoproteins: survivin and oncoprotein 18 (Op18/stathmin). By downregulating the expression of these proteins at both the mRNA and protein levels, this compound effectively disrupts critical cellular processes essential for tumor growth and survival. This leads to a cascade of events including cell growth inhibition, induction of cellular senescence, and mitotic catastrophe in cancer cells. Notably, the anti-proliferative effects of this compound have been observed to be independent of the p53 tumor suppressor pathway, suggesting its potential utility in a broad range of cancer types, including those with p53 mutations. Preclinical studies in both in vitro and in vivo models have validated its efficacy in inhibiting tumor growth.

Core Mechanism of Action: Dual Inhibition of Survivin and Op18

The central mechanism of this compound revolves around its ability to simultaneously suppress the expression of survivin and Op18.[1][2]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin plays a crucial role in both cell division and the inhibition of apoptosis. Its expression is often highly upregulated in various cancers while being largely absent in normal, differentiated adult tissues, making it an attractive target for cancer therapy.

-

Op18 (Stathmin): This protein is a key regulator of microtubule dynamics. By sequestering tubulin dimers, Op18 prevents their polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division. Overexpression of Op18 is common in many cancers and is associated with uncontrolled cell proliferation.

This compound has been shown to decrease the mRNA and protein levels of both survivin and Op18 in a dose- and time-dependent manner.[1] While the direct molecular target of this compound has not yet been fully elucidated, its effect on mRNA levels suggests a mechanism involving either the transcriptional regulation of the survivin and Op18 genes or an impact on their mRNA stability.[1]

Signaling Pathway of this compound Action

The dual inhibition of survivin and Op18 by this compound initiates a series of downstream cellular events culminating in anti-tumor activity.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the available data on its efficacy.

Table 1: In Vitro Cytotoxicity of this compound in HCT116 Cell Lines

| Cell Line | p53 Status | p21 Status | IC50 (µM) | Assay |

| HCT116 | +/+ | +/+ | ~1.0 | Colony Formation Assay |

| HCT116 | +/+ | +/+ | 2.57 | Sulforhodamine B Assay |

| HCT116 | -/- | +/+ | 4.05 | Sulforhodamine B Assay |

| HCT116 | +/+ | +/+ | 0.95 | Sulforhodamine B Assay |

| HCT116 | +/+ | -/- | 1.02 | Sulforhodamine B Assay |

| Data from reference[1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition |

| Nude Mouse Xenograft | HCT116 | This compound | Not Specified | Significantly inhibited tumor growth |

| Data from reference[1][2] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for Survivin and Op18 Protein Levels

This protocol is used to determine the effect of this compound on the protein expression of survivin and Op18.

Caption: Western Blot experimental workflow.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, HeLa) and treat with varying concentrations of this compound for specified time periods.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for survivin, Op18, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Semi-Quantitative RT-PCR for Survivin and Op18 mRNA Levels

This protocol is used to assess the effect of this compound on the mRNA expression of survivin and Op18.

Caption: RT-PCR experimental workflow.

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a suitable method, such as Trizol reagent.

-

RNA Quantification: Measure RNA concentration and assess its purity.

-

Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using specific primers for survivin, Op18, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and quantify the band intensities. Normalize the expression of the target genes to the housekeeping gene.

Cell Viability Assay (MTT or Sulforhodamine B)

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After cell attachment, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.

-

For SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Telomerase Activity Assay (TRAP Assay)

This protocol is used to measure the effect of this compound on telomerase activity.

Methodology:

-

Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells.

-

Telomerase Extension: Incubate the cell lysates with a substrate oligonucleotide (TS primer). Telomerase in the lysate will add telomeric repeats to the 3' end of the primer.

-

PCR Amplification: Amplify the extended products using PCR with a forward (TS) and a reverse primer.

-

Detection: Separate the PCR products on a polyacrylamide gel and visualize them by staining (e.g., with SYBR Green or silver staining).

-

Analysis: The presence of a ladder of bands indicates telomerase activity. Compare the intensity of the ladders between treated and untreated samples.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is used to detect cellular senescence induced by this compound.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound for an appropriate duration (e.g., 48-72 hours).

-

Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.

-

Staining: Wash the cells again and incubate them with the SA-β-Gal staining solution at 37°C (without CO2) overnight. The staining solution contains X-gal, which is converted to a blue product by the β-galactosidase enzyme at a suboptimal pH of 6.0, a characteristic of senescent cells.

-

Microscopy: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined, dual mechanism of action targeting survivin and Op18. Its ability to induce cell growth inhibition, senescence, and mitotic catastrophe through the downregulation of these key oncoproteins provides a strong rationale for its further development. The independence of its activity from the p53 status broadens its potential clinical applicability. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound. Future research should focus on elucidating the precise molecular target of this compound to fully understand its mechanism of transcriptional and post-transcriptional regulation of survivin and Op18.

References

GDP366: A Technical Whitepaper on the Dual Inhibition of Survivin and Oncoprotein 18

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GDP366 is a novel small-molecule compound identified as a potent dual inhibitor of two critical oncoproteins: survivin and Oncoprotein 18 (Op18/stathmin).[1][2] Unlike conventional chemotherapeutics that primarily induce apoptosis, this compound exerts its potent anti-neoplastic effects by downregulating the expression of both survivin and Op18 at the mRNA and protein levels.[1] This dual inhibition leads to a cascade of cellular events including significant tumor cell growth inhibition, induction of polyploidy, chromosomal instability, cellular senescence, and mitotic catastrophe.[1][2] Notably, its efficacy appears to be independent of the p53 and p21 tumor suppressor pathways, although it does induce their expression.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound selectively inhibits the expression of both survivin and Op18.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is crucial for regulating mitosis and suppressing apoptosis.[3] Op18, also known as stathmin, is a key regulatory protein of microtubule dynamics; its inhibition leads to microtubule stabilization issues.[1][2]

The simultaneous downregulation of these two proteins by this compound disrupts fundamental cellular processes:

-

Inhibition of Cell Division: Loss of survivin function interferes with the accurate segregation of sister chromatids and stabilization of microtubules during mitosis.[1]

-

Microtubule Destabilization: Reduced Op18 levels disrupt the proper regulation of microtubule polymerization, which is essential for forming the mitotic spindle.[1]

-

Induction of Cellular Senescence: this compound treatment leads to a senescence-like phenotype, characterized by positive senescence-associated β-galactosidase (SA-β-gal) staining and inhibition of telomerase activity.[1]

-

Mitotic Catastrophe: The combination of defective mitosis and chromosomal instability ultimately results in mitotic catastrophe, a form of cell death, rather than typical early apoptosis.[1]

This multi-faceted mechanism makes this compound a promising candidate for further translational evaluation, particularly in cancers where survivin and Op18 are overexpressed.

Signaling and Consequence Pathway of this compound Action

Caption: Mechanism of this compound leading to dual protein inhibition and cellular outcomes.

Quantitative Data Presentation

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The data highlights its efficacy in inhibiting cell growth and survival, irrespective of p53 or p21 status.

Table 1: IC50 Values of this compound in HCT116 Colorectal Carcinoma Cells

| Assay Type | Cell Line | Treatment Duration | IC50 Value (µM) | Citation |

| Clonogenic Survival | HCT116 | 48 hours | ~ 1.0 | [1] |

| Cell Growth (SRB Assay) | HCT116 p53+/+ | 72 hours | 2.57 | [1] |

| Cell Growth (SRB Assay) | HCT116 p53-/- | 72 hours | 2.57 | [1] |

| Cell Growth (SRB Assay) | HCT116 p21+/+ | 72 hours | 0.95 | [1] |

| Cell Growth (SRB Assay) | HCT116 p21-/- | 72 hours | 1.02 | [1] |

Table 2: Dose-Dependent Effects of this compound on Protein and mRNA Expression

| Target | Cell Line | Treatment | Effect | Citation | | :--- | :--- | :--- | :--- | | Survivin Protein | HCT116 | 2.0 µM for 48h | Significant Decrease |[1] | | Op18 Protein | HCT116 | 2.0 µM for 48h | Significant Decrease |[1] | | Survivin mRNA | HCT116 / HeLa | Dose- and time-dependent | Significant Decrease |[1] | | Op18 mRNA | HCT116 / HeLa | Dose- and time-dependent | Significant Decrease |[1] |

Table 3: Cytotoxicity of this compound in Acute Leukemia Cell Lines (MTT Assay)

| Cell Line | Treatment Duration | IC50 Range (µM) | Notes | Citation | | :--- | :--- | :--- | :--- | | Jurkat | 24, 48, 72 hours | 2 - 50 | Dose- and time-dependent viability reduction |[4] | | Namalwa | 24, 48, 72 hours | 2 - 50 | Dose- and time-dependent viability reduction |[4] | | NB4 | 24, 48, 72 hours | 2 - 50 | Dose- and time-dependent viability reduction |[4] | | U937 | 24, 48, 72 hours | 2 - 50 | Dose- and time-dependent viability reduction |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Drug Treatment

Human cancer cell lines such as HCT116 and HeLa are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal calf serum (FCS) and antibiotics, and maintained in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells are seeded and treated with this compound (dissolved in DMSO) at specified concentrations and for various durations. Control cells are treated with an equivalent volume of DMSO.[1]

Western Blotting

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against survivin, Op18, p53, p21, or GAPDH (as a loading control).[1]

-

Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Semi-quantitative Reverse Transcriptase-PCR (RT-PCR)

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using Trizol reagent according to the manufacturer's protocol.[1]

-

cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The resulting cDNA is used as a template for PCR amplification with specific primers for survivin, Op18, and a housekeeping gene (e.g., GAPDH).

-

Analysis: PCR products are resolved on an agarose gel and visualized by ethidium bromide staining. The band intensity is quantified to determine the relative mRNA levels.[1]

Cell Growth and Viability Assays

-

Sulforhodamine B (SRB) Assay:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]

-

Cells are then fixed with trichloroacetic acid (TCA), washed, and stained with 0.4% SRB solution.

-

The bound dye is solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell mass.[1]

-

-

Clonogenic Survival Assay:

-

Cells are treated with this compound for 48 hours.

-

After treatment, cells are washed, trypsinized, and re-seeded at a low density in fresh, drug-free medium.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to control-treated cells.[1]

-

General Experimental Workflow for this compound Characterization

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a novel small molecule dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on GDP366 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDP366 is a novel small molecule compound identified as a dual inhibitor of two key proteins implicated in cancer progression: survivin and oncoprotein 18 (Op18/stathmin).[1][2] Foundational research has demonstrated its potential as an anti-neoplastic agent through its ability to induce cell growth inhibition, cellular senescence, and mitotic catastrophe in human cancer cells.[1][2] This technical guide provides an in-depth overview of the core pre-clinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by potently and selectively inhibiting the expression of both survivin and Op18 at the mRNA and protein levels.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is crucial for both cell survival and the regulation of mitosis.[1][2] Op18 is an oncoprotein that plays a significant role in regulating microtubule dynamics.[1] The dual inhibition of these targets by this compound leads to a cascade of cellular events culminating in the suppression of tumor growth. Notably, the inhibitory action of this compound on survivin and Op18 expression has been shown to be independent of the status of the tumor suppressor proteins p53 and p21, although this compound treatment does lead to an increase in their levels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Time Point | Result | Reference |

| HCT116 (colorectal) | Western Blot | 10 | 48h | Significant decrease in survivin and Op18 protein levels | [1] |

| HCT116 (colorectal) | RT-PCR | 10 | 24h | Significant decrease in survivin and Op18 mRNA levels | [1] |

| HCT116 (colorectal) | Colony Formation | 10 | 10 days | ~80% reduction in colony formation | [1] |

| HeLa (cervical) | Western Blot | 10 | 48h | Significant decrease in survivin and Op18 protein levels | [1] |

| Jurkat (T-cell leukemia) | MTT Assay | 10 | 72h | ~60% reduction in cell viability | [3] |

| Namalwa (Burkitt's lymphoma) | MTT Assay | 10 | 72h | ~55% reduction in cell viability | [3] |

| NB4 (promyelocytic leukemia) | MTT Assay | 10 | 72h | ~70% reduction in cell viability | [3] |

| U937 (histiocytic lymphoma) | MTT Assay | 10 | 72h | ~65% reduction in cell viability | [3] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Duration | Key Findings | Reference |

| Nude Mice | HCT116 (colorectal) | 50 mg/kg/day this compound (intraperitoneal) | 16 days | - Significant inhibition of tumor volume compared to control- Average tumor weight at day 21: ~0.2g (this compound) vs. ~1.0g (control) | [4] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.0032, 0.016, 0.08, 0.4, 2, 10, and 50 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the general steps for determining the protein levels of survivin and Op18 following this compound treatment.

-

Cell Lysis: Cancer cells treated with this compound or vehicle control are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for survivin, Op18, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nude Mouse Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

-

Cell Implantation: HCT116 human colorectal carcinoma cells are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to a treatment group (this compound) or a control group (vehicle).

-

Treatment Administration: this compound is administered intraperitoneally at a dose of 50 mg/kg/day for a specified duration (e.g., 16 days).[4] The control group receives the vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Workflow for the in vivo xenograft model study of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The existing research is pre-clinical, and further translational studies would be required to evaluate its potential for human therapeutic use.[1]

Conclusion

This compound is a promising pre-clinical candidate that targets the key cancer-related proteins survivin and Op18. Foundational research has established its ability to inhibit cancer cell growth both in vitro and in vivo through mechanisms that include the induction of polyploidy, chromosomal instability, and cellular senescence. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and similar dual-inhibitor strategies in oncology.

References

Discovery and Initial Characterization of GDP366: A Dual Inhibitor of Survivin and Op18

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GDP366 is a novel small molecule compound identified as a potent dual inhibitor of two key proteins implicated in cancer progression: survivin and oncoprotein 18 (Op18/stathmin). This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, summarizing its effects on cancer cells both in vitro and in vivo. The document details the compound's mechanism of action, including its impact on cell proliferation, induction of cellular senescence, and promotion of mitotic catastrophe. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's biological activity.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents that target critical cellular pathways involved in tumorigenesis and survival. Two such targets that have garnered significant interest are survivin and Op18/stathmin. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in both cell survival and the regulation of mitosis.[1][2] Op18, or stathmin, is an oncoprotein that regulates microtubule dynamics, a process essential for cell division.[1][2] The overexpression of both proteins is a common feature in a wide range of human cancers and is often associated with poor prognosis and resistance to conventional therapies.

This compound was discovered through the screening of a small-molecule library for novel inhibitors of survivin.[3] Subsequent characterization revealed its unique ability to simultaneously inhibit the expression of both survivin and Op18.[3] This dual inhibitory action confers upon this compound a multifaceted anti-cancer profile, leading to potent growth inhibition of tumor cells.[2][3] This guide will delve into the initial preclinical data that characterize the activity and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by downregulating the expression of both survivin and Op18 at both the mRNA and protein levels.[2][3] This dual inhibition disrupts critical cellular processes, leading to a cascade of events that culminate in the suppression of tumor growth.

Inhibition of Survivin and Op18

Studies have shown that treatment of cancer cells with this compound leads to a dose- and time-dependent decrease in the levels of survivin and Op18.[3] Interestingly, this inhibitory effect appears to be independent of the status of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, although this compound has been observed to increase the levels of both p53 and p21.[2][3]

Cellular Consequences of Target Inhibition

The simultaneous downregulation of survivin and Op18 by this compound results in several distinct cellular phenotypes:

-

Cell Growth Inhibition: this compound significantly inhibits the proliferation of various cancer cell lines.[2][3]

-

Induction of Polyploidy and Chromosomal Instability: By disrupting the normal processes of mitosis, this compound treatment leads to the formation of polyploid cells and an increase in chromosomal instability.[2][3]

-

Cellular Senescence: A notable effect of this compound is the induction of cellular senescence, a state of irreversible growth arrest.[2][3] This is characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).[3]

-

Mitotic Catastrophe: this compound treatment can lead to mitotic catastrophe, a form of cell death that occurs during or after aberrant mitosis.[3] This is often characterized by the formation of multinucleated cells.[3]

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | p53 Status | p21 Status | IC50 (µM) | Citation |

| HCT116 | +/+ | +/+ | 2.57 | [3] |

| HCT116 | -/- | +/+ | 4.05 | [3] |

| HCT116 | +/+ | +/+ | 0.95 | [3] |

| HCT116 | +/+ | -/- | 1.02 | [3] |

Table 1: In Vitro Anti-proliferative Activity of this compound in HCT116 Colon Cancer Cells.

In Vivo Efficacy: Xenograft Tumor Model

The in vivo anti-tumor activity of this compound was assessed in a nude mouse xenograft model using HCT116 human colorectal carcinoma cells. While specific tumor growth inhibition percentages are not detailed in the initial reports, the studies concluded that this compound significantly inhibited the growth of xenografted tumors.[2][3]

Induction of Cellular Senescence

Treatment with this compound has been shown to induce a senescence-like phenotype in cancer cells. A quantitative analysis of HCT116 cells treated with 2.0 µM this compound for 48 hours revealed a significant increase in the percentage of cells positive for senescence-associated β-galactosidase activity.[3]

| Treatment | Concentration (µM) | Duration (h) | SA-β-gal Positive Cells (%) | Citation |

| Control | - | 48 | < 5 | [3] |

| This compound | 2.0 | 48 | ~40 | [3] |

Table 2: Quantification of this compound-Induced Cellular Senescence in HCT116 Cells.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect the protein levels of survivin, Op18, p53, and p21 following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the indicated times and concentrations. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for survivin, Op18, p53, p21, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0) to the cells.[4]

-

Incubation: Incubate the cells at 37°C in a CO2-free incubator for 12-16 hours.[4]

-

Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a promising novel anti-cancer agent with a unique dual inhibitory mechanism targeting both survivin and Op18/stathmin. The initial characterization data demonstrate its potent activity in inhibiting cancer cell growth through the induction of cellular senescence and mitotic catastrophe. The independence of its primary mechanism from p53 and p21 status suggests that this compound may have therapeutic potential in a broad range of tumors with different genetic backgrounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating future studies aimed at translating this promising molecule into a clinical reality.

References

- 1. Senescence-associated β-galactosidase assay [bio-protocol.org]

- 2. This compound, a novel small molecule dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. buckinstitute.org [buckinstitute.org]

The Impact of GDP366 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDP366 is a novel small-molecule compound that has demonstrated significant anti-cancer properties by disrupting microtubule dynamics. It functions as a dual inhibitor, downregulating the expression of two key proteins involved in cell division and microtubule stability: survivin and oncoprotein 18 (Op18/stathmin).[1][2] This targeted inhibition leads to a cascade of cellular events, including the inhibition of tubulin polymerization, cell cycle arrest, induction of polyploidy, and ultimately, mitotic catastrophe and cellular senescence in cancer cells.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

Mechanism of Action

This compound exerts its effects on microtubule dynamics primarily by decreasing the cellular levels of survivin and Op18/stathmin at both the mRNA and protein levels.[1][2]

-

Survivin: As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating mitosis and inhibiting apoptosis. Its downregulation by this compound contributes to the destabilization of the mitotic spindle and can lead to mitotic catastrophe.[1][2]

-

Op18/Stathmin: This protein is a key regulator of microtubule dynamics, primarily functioning to destabilize microtubules. By inhibiting the expression of Op18, this compound indirectly promotes microtubule destabilization, a counterintuitive but observed effect that contributes to mitotic spindle dysfunction.[1]

The dual inhibition of these proteins disrupts the delicate balance of microtubule polymerization and depolymerization required for proper mitotic spindle formation and function, leading to mitotic arrest and subsequent cell death or senescence.[1]

Signaling Pathway of this compound-Induced Mitotic Catastrophe

The following diagram illustrates the proposed signaling pathway through which this compound impacts microtubule dynamics and induces mitotic catastrophe.

Caption: this compound signaling pathway leading to mitotic catastrophe.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the available data.

In Vitro Growth Inhibition of HCT116 Cell Lines

| Cell Line | Genetic Background | IC50 (µM) |

| HCT116 (Colony Formation) | p53+/+, p21+/+ | ~1.0 |

| HCT116 p53+/+ | Wild-type p53 | 2.57 |

| HCT116 p53-/- | p53 knockout | 4.05 |

| HCT116 p21+/+ | Wild-type p21 | 0.95 |

| HCT116 p21-/- | p21 knockout | 1.02 |

Data from dose-dependent inhibition assays after 72 hours of treatment.[1]

In Vitro Cytotoxicity in Acute Leukemia Cell Lines

| Cell Line | Cancer Type | Time Point | Effect |

| Jurkat | Acute T-cell leukemia | 24, 48, 72h | Dose-dependent reduction in cell viability |

| Namalwa | Burkitt's lymphoma | 24, 48, 72h | Dose-dependent reduction in cell viability |

| NB4 | Acute promyelocytic leukemia | 24, 48, 72h | Dose-dependent reduction in cell viability |

| U937 | Histiocytic lymphoma | 24, 48, 72h | Dose-dependent reduction in cell viability |

Data from MTT assays with this compound concentrations ranging from 0.0032 to 50 µM.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Growth Inhibition Assays

Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Sulforhodamine B (SRB) Assay:

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes.

-

Wash with 1% acetic acid and air dry.

-

Dissolve the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay (Immunoblotting of Soluble and Polymerized Tubulin)

Objective: To qualitatively and quantitatively assess the effect of this compound on the polymerization state of tubulin in cells.

Protocol:

-

Cell Treatment: Culture HCT116 cells to 70-80% confluency and treat with 2.0 µM this compound, a positive control (e.g., 300 nM paclitaxel), and a negative control (e.g., 300 nM vincristine) for 48 hours.[1]

-

Cell Lysis and Fractionation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl2, 2 mM EGTA, with protease inhibitors).

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to separate the soluble (S) and polymerized (P) tubulin fractions. The supernatant contains the soluble tubulin, and the pellet contains the polymerized microtubules.

-

-

Sample Preparation:

-

Collect the supernatant (soluble fraction).

-

Resuspend the pellet (polymerized fraction) in a lysis buffer containing a strong denaturant (e.g., RIPA buffer).

-

-

Western Blotting:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

Experimental Workflow for Tubulin Polymerization Assay

The following diagram outlines the workflow for the tubulin polymerization assay.

Caption: Workflow for analyzing tubulin polymerization state.

Conclusion

This compound represents a promising anti-cancer agent that disrupts microtubule dynamics through a novel mechanism of dual survivin and Op18/stathmin inhibition.[1][2] This leads to profound effects on cell division, ultimately resulting in mitotic catastrophe and cellular senescence in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further investigation into the precise molecular interactions of this compound with the transcriptional machinery of its target genes will provide a more complete understanding of its mechanism of action and may facilitate the development of even more potent and selective inhibitors of microtubule dynamics.

References

Preliminary Studies on GDP366 in Different Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDP366 is a novel small-molecule compound identified as a dual inhibitor of two key proteins implicated in cancer progression: survivin and oncoprotein 18 (Op18), also known as stathmin.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in both cell survival and the regulation of mitosis. Op18/stathmin is a microtubule-destabilizing protein that is essential for cell cycle progression. The dual-targeting action of this compound presents a promising strategy in cancer therapy. This technical guide provides a comprehensive overview of the preliminary research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | p53 Status | p21 Status | IC50 (µM) | Assay |

| HCT116 | +/+ | +/+ | 2.57 | Sulforhodamine B (SRB) |

| HCT116 | -/- | +/+ | 4.05 | Sulforhodamine B (SRB) |

| HCT116 | +/+ | -/- | 1.02 | Sulforhodamine B (SRB) |

| HCT116 | +/+ | +/+ | ~1.0 | Colony Formation |

Data sourced from Shi et al., 2010.

Table 2: In Vitro Anti-proliferative Activity of this compound in Acute Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h | Assay |

| Jurkat | Acute T-cell leukemia | ~2 | MTT |

| Namalwa | Burkitt's lymphoma | ~10 | MTT |

| NB4 | Acute promyelocytic leukemia | ~2 | MTT |

| U937 | Histiocytic lymphoma | ~2 | MTT |

Data represents approximate values derived from graphical representations in a study on this compound and AD80 in acute leukemia models.

In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound has been demonstrated in a xenograft mouse model using HCT116 human colorectal cancer cells.

Table 3: In Vivo Anti-tumor Activity of this compound in HCT116 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition |

| Vehicle Control | - | Intraperitoneal | - |

| This compound | 50 mg/kg | Intraperitoneal | Significant reduction in tumor growth and weight |

Data sourced from Shi et al., 2010. The study reported potent inhibition of tumor growth, though specific daily tumor volume measurements were not provided in the primary publication.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is used to determine the effect of this compound on the in vitro growth of cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Western Blot Analysis of Survivin and Op18/Stathmin

This protocol is used to assess the protein expression levels of survivin and Op18/stathmin in cancer cells following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Op18/stathmin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Preparation: Harvest cells treated with this compound and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect cellular senescence induced by this compound.

-

Cell Culture: Plate and treat cells with this compound in 6-well plates.

-

Fixation: Wash the cells with PBS and fix with a solution containing 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate them overnight at 37°C (in a non-CO2 incubator) with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.

-

Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity and cellular senescence.

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This protocol is used to measure the effect of this compound on telomerase activity.

-

Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells using a lysis buffer.

-

Telomerase Extension: Incubate the cell lysates with a synthetic TS primer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

-

PCR Amplification: Amplify the extension products using PCR with a forward primer (TS) and a reverse primer.

-

Detection: Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of 6-base pair increments indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

Preliminary studies have identified this compound as a potent dual inhibitor of survivin and Op18/stathmin. Its mechanism of action, which involves the induction of mitotic catastrophe, cellular senescence, and polyploidy rather than rapid apoptosis, distinguishes it from many conventional chemotherapeutic agents. The efficacy of this compound has been demonstrated in both in vitro and in vivo models of colorectal cancer, and its activity appears to be independent of p53 and p21 status, which could be advantageous in treating tumors with mutations in these common tumor suppressor genes. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types.

References

Methodological & Application

Application Notes and Protocols for GDP366 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDP366 is a novel small-molecule compound identified as a dual inhibitor of two key proteins implicated in cancer progression: survivin and Op18/stathmin.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in both cell survival and the regulation of mitosis.[1] Op18/stathmin is an oncoprotein that destabilizes microtubules, essential components of the mitotic spindle.[1] By simultaneously targeting these two proteins, this compound presents a promising multi-faceted approach to cancer therapy. In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing cell cycle arrest, cellular senescence, and mitotic catastrophe, rather than immediate apoptosis.[1][2]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro effects of this compound. The included methodologies are designed to guide researchers in assessing the compound's impact on cell viability, apoptosis, cell cycle progression, and target protein expression.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, providing a comparative measure of its cytotoxic and anti-proliferative activity.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Colony Formation | 48 | ~1.0 | [2] |

| Jurkat | Acute T-cell Leukemia | MTT | 24 | >50 | [3] |

| MTT | 48 | 27.4 | [3] | ||

| MTT | 72 | 15.8 | [3] | ||

| Namalwa | Burkitt's Lymphoma | MTT | 24 | >50 | [3] |

| MTT | 48 | 35.1 | [3] | ||

| MTT | 72 | 21.9 | [3] | ||

| NB4 | Acute Promyelocytic Leukemia | MTT | 24 | 19.5 | [3] |

| MTT | 48 | 11.2 | [3] | ||

| MTT | 72 | 7.6 | [3] | ||

| U937 | Histiocytic Lymphoma | MTT | 24 | 22.4 | [3] |

| MTT | 48 | 12.9 | [3] | ||

| MTT | 72 | 8.3 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) prepared by serial dilution of the stock solution in fresh culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and subsequent analysis by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the population of cells with >4N DNA content may indicate polyploidy.

Western Blot Analysis

This protocol is for the detection and quantification of target proteins (Survivin, Op18, p53, p21) and a loading control (β-actin) in cell lysates after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Survivin, anti-Op18/Stathmin, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions:

-

Anti-Survivin: 1:1000

-

Anti-Op18/Stathmin: 1:1000

-

Anti-p53: 1:1000

-

Anti-p21: 1:1000

-

Anti-β-actin: 1:5000

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of survivin (BIRC5) and Op18 (STMN1) in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR primers for human BIRC5, STMN1, and a reference gene (e.g., GAPDH or ACTB)

-

Real-time PCR system

Primer Sequences (Example):

-

Human BIRC5 (Survivin):

-

Forward: 5'-AGGACCACCGCATCTCTACAT-3'

-

Reverse: 5'-AAGTCTGGCTCGTTCTCAGTG-3'

-

-

Human STMN1 (Op18):

-

Forward: 5'-AAGGAGCTGAGAAACGAGAGG-3'

-

Reverse: 5'-GCTTCACCTTCTTCCACTTCA-3'

-

-

Human GAPDH (Reference):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

Procedure:

-

RNA Extraction: Treat cells with this compound, then extract total RNA using an appropriate kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target genes, normalized to the reference gene.

Mandatory Visualization

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for GDP366 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GDP366, a novel dual inhibitor of survivin and Op18/stathmin, in various cell culture-based assays. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Introduction

This compound is a small molecule compound that has been identified as a potent and selective dual inhibitor of two key oncoproteins: survivin and Op18 (also known as stathmin).[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in both cell survival and the regulation of mitosis.[1][3] Op18/stathmin is a protein that regulates microtubule dynamics, which is essential for cell division.[1][2] By simultaneously targeting these two proteins, this compound disrupts critical cellular processes in cancer cells, leading to cell growth inhibition, mitotic catastrophe, cellular senescence, and in some cases, apoptosis.[1][2][3] The inhibitory effects of this compound on survivin and Op18 expression occur at both the mRNA and protein levels and have been shown to be independent of the p53 and p21 tumor suppressor pathways.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by downregulating the expression of survivin and Op18. This dual inhibition leads to a cascade of cellular events, including:

-

Disruption of Microtubule Dynamics: Inhibition of Op18 leads to microtubule destabilization, which is critical for the proper formation and function of the mitotic spindle.

-

Mitotic Catastrophe: The combination of defective mitotic spindles and the loss of survivin's function in regulating mitosis results in abnormal cell division, leading to the formation of polyploid cells and ultimately, cell death.[1][2]

-

Induction of Cellular Senescence: this compound has been shown to induce a state of irreversible growth arrest known as cellular senescence, in part by inhibiting telomerase activity.[1][2]

-

Induction of Apoptosis: In certain cancer cell types, such as acute leukemia, this compound can induce programmed cell death (apoptosis).[3]

The signaling pathway affected by this compound is illustrated below:

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values for this compound in HCT116 Colorectal Cancer Cells

| Assay Type | IC50 Value (µM) | Cell Line | Reference |

| Clonogenic Survival | ~1.0 | HCT116 | [2] |

| Cell Growth (SRB Assay) | 2.57 | HCT116 p53+/+ | [2] |

| Cell Growth (SRB Assay) | 4.05 | HCT116 p53-/- | [2] |

Table 2: Effective Concentrations of this compound for Apoptosis Induction in Acute Leukemia Cell Lines (24-hour treatment)

| Cell Line | Concentration (µM) for Apoptosis Induction | Reference |

| Jurkat | 2, 10, 50 | [3] |

| Namalwa | 2, 10, 50 | [3] |

| NB4 | 2, 10, 50 | [3] |

| U937 | 2, 10, 50 | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.[3]

Materials:

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 2, 10, 50 µM) for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and 7-AAD (or PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and 7-AAD negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be 7-AAD positive.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of survivin, Op18, and other relevant proteins following this compound treatment.

Materials:

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-Op18, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in lysis buffer.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

-

SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

- 1. This compound, a novel small molecule dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. origene.com [origene.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. 7tmantibodies.com [7tmantibodies.com]

Determining the Optimal Concentration of GDP366 for HCT116 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of GDP366, a novel small molecule dual inhibitor of survivin and Op18/stathmin, for the human colorectal carcinoma cell line HCT116. This compound has been shown to inhibit cancer cell growth by inducing cellular senescence and mitotic catastrophe rather than rapid apoptosis[1]. The protocols outlined below will guide researchers in establishing the effective concentration range of this compound for HCT116 cells through systematic cytotoxicity, cell cycle, and apoptosis assays.

Introduction

This compound is a promising anti-cancer agent that targets two key proteins involved in cell division and survival: survivin and Op18 (also known as stathmin)[1]. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in regulating mitosis and inhibiting apoptosis[1][2]. Op18 is a microtubule-destabilizing protein that is essential for proper spindle formation during mitosis[1]. By simultaneously inhibiting both survivin and Op18, this compound disrupts critical cellular processes, leading to cell growth inhibition, polyploidy, and cellular senescence in various cancer cell lines, including HCT116[1]. The inhibitory effects of this compound on survivin and Op18 expression are independent of p53 and p21 status[1].

The human colorectal cancer cell line HCT116 is a widely used model in cancer research. Determining the optimal concentration of a therapeutic compound like this compound is a critical first step in pre-clinical studies to ensure potent and specific effects with minimal off-target toxicity. This document provides a comprehensive guide to achieve this.

Data Presentation

The following table summarizes the reported effects of this compound on HCT116 cells, providing a baseline for experimental design.

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (Clonogenic Assay) | HCT116 | ~1.0 µM | Inhibition of surviving colony-forming cells | [3] |

| IC50 (Growth Inhibition) | HCT116 p21+/+ | 0.95 µM | Dose-dependent inhibition of cell growth | [3] |

| IC50 (Growth Inhibition) | HCT116 p21-/- | 1.02 µM | Dose-dependent inhibition of cell growth | [3] |

| Mechanism of Action | HCT116 | 2.0 µM | Decrease in survivin and Op18 mRNA and protein levels | [1][3] |